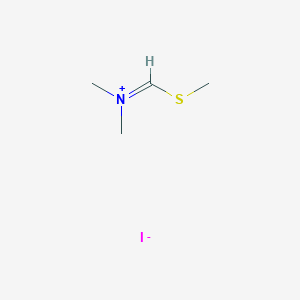

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Übersicht

Beschreibung

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a chemical compound with the molecular formula C4H10INS and a molecular weight of 231.10 g/mol . This compound is known for its use in various chemical reactions and applications due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide typically involves the reaction of dimethylamine with methylthioformaldehyde in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity. The product is then purified and crystallized to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Reagent

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is primarily utilized as a reagent in organic chemistry. Its unique structure allows for various chemical transformations, particularly in the synthesis of complex molecules. It acts as an activating agent for halogenation reactions, especially iodination, facilitating the conversion of alcohols to alkyl iodides.

Case Study: Iodination Reactions

In a study focusing on the iodination of alcohols, it was demonstrated that primary and secondary alcohols could be efficiently converted to their corresponding alkyl iodides using this compound as a reagent. The results indicated that primary alcohols yielded high conversion rates, while secondary alcohols required extended reaction times but still produced good yields .

| Alcohol Type | Conversion Rate (%) | Notes |

|---|---|---|

| Primary | 85-95 | High yields observed |

| Secondary | 70-80 | Extended reaction time needed |

| Tertiary | 60-75 | Effective under polar conditions |

Pharmaceutical Development

Enhancement of Solubility and Bioavailability

In pharmaceutical formulations, this compound plays a crucial role in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). This characteristic is vital for the development of effective medications.

Application in Drug Formulation

The compound has been investigated for its potential in drug delivery systems due to its ability to interact with biological membranes. Research indicates that it can improve the pharmacokinetic profiles of certain drugs, making them more effective in therapeutic applications .

Biological Research

Enzyme Inhibition Studies

This compound has been employed in biological research to study enzyme inhibition and receptor binding mechanisms. Its quaternary ammonium structure suggests potential applications in developing targeted therapies for various diseases.

Antimicrobial Properties

Research has also highlighted its antimicrobial properties, indicating effectiveness against certain bacterial strains. This makes it a candidate for use in antimicrobial formulations aimed at reducing bacterial growth and infection rates .

Material Science

Development of Novel Materials

this compound is explored for its potential in material science, particularly in creating durable polymers and coatings. The compound's unique reactivity allows for modifications that enhance the performance characteristics of materials used in various applications.

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is investigated for its use in formulating agrochemicals. It contributes to developing safer and more effective pest control solutions, aligning with environmentally friendly practices .

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s unique structure allows it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reaction and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide

- N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium chloride

Uniqueness

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is unique due to its iodide ion, which imparts distinct reactivity and properties compared to its chloride counterpart. The presence of the iodide ion makes it particularly useful in iodination reactions and other nucleophilic substitution processes .

Biologische Aktivität

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, often referred to as DMMI, is a quaternary ammonium compound that has garnered attention for its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

DMMI is characterized by the presence of a methylsulfanylmethylene group, which contributes to its distinctive properties compared to other quaternary ammonium compounds. Its chemical structure is represented as follows:

- Molecular Formula : C₄H₁₀I₁N₁S

- Molecular Weight : 221.04 g/mol

- CAS Number : 29085-13-0

The biological activity of DMMI is primarily attributed to its ability to act as a nucleophilic iodinating reagent. It facilitates the conversion of primary and secondary alcohols into their corresponding iodo compounds, which is significant in organic synthesis. This property allows for selective iodination, particularly advantageous in complex organic reactions where product purification is crucial .

Antimicrobial Activity

DMMI exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a strong antibacterial effect, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Recent research has suggested that DMMI may induce apoptosis in cancer cell lines, similar to other known apoptotic agents. A study indicated that DMMI could trigger apoptotic pathways in MCF-7 breast cancer cells by increasing the release of cytochrome c from mitochondria, ultimately leading to cell death .

Case Study: Apoptosis Induction in MCF-7 Cells

- Concentration Tested : 0.1 - 10 μM

- Observation : Increased apoptotic bodies and cell shrinkage at concentrations above 2 μM.

- Mechanism : Inhibition of anti-apoptotic proteins and activation of caspases.

Cytotoxicity Assays

In a comparative study with established anticancer agents like 5-Fluorouracil (5-FU), DMMI showed promising cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| DMMI | MCF-7 | 7.12 |

| 5-FU | MCF-7 | 12.19 |

| DMMI | HCT-116 | 8.22 |

| 5-FU | HCT-116 | 20.18 |

These results suggest that DMMI may serve as a lead compound for developing new anticancer therapies due to its lower IC50 values compared to traditional chemotherapeutics.

Eigenschaften

IUPAC Name |

dimethyl(methylsulfanylmethylidene)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBAGFOLLWBKGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CSC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492930 | |

| Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29085-13-0 | |

| Record name | N,N-Dimethyl(methylsulfanyl)methaniminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.